An In-Depth Technical Guide to the Physicochemical Properties of 8-(3-Methoxyphenyl)-8-oxooctanoic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 8-(3-Methoxyphenyl)-8-oxooctanoic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 8-(3-Methoxyphenyl)-8-oxooctanoic acid. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its fundamental characteristics is paramount for its effective application and development. This document consolidates predicted data, outlines detailed protocols for experimental verification, and offers insights into the analytical workflows required for its characterization. The methodologies described herein are designed to ensure scientific integrity and provide a robust framework for researchers.
Introduction: The Significance of Aromatic Keto-Acids
Aromatic keto-acids represent a significant class of bifunctional molecules, integrating the chemical reactivity of both a ketone and a carboxylic acid with the steric and electronic influence of an aromatic ring. This unique combination of functional groups makes them valuable intermediates in organic synthesis and potential scaffolds for the development of novel therapeutic agents and functional materials. 8-(3-Methoxyphenyl)-8-oxooctanoic acid, with its methoxy-substituted phenyl ring and a flexible octanoic acid chain, presents a compelling molecular architecture. The methoxy group can influence the electronic properties of the aromatic ring and provide a site for further chemical modification, while the carboxylic acid and ketone functionalities offer handles for a variety of chemical transformations.
A precise understanding of the physicochemical properties of this molecule is a critical prerequisite for any application. Properties such as solubility, acidity (pKa), and lipophilicity (logP) govern its behavior in different environments, influencing everything from reaction kinetics to bioavailability. This guide is structured to provide both a theoretical foundation based on computational predictions and a practical framework for the empirical determination of these key parameters.
Molecular and Physicochemical Profile
Due to the limited availability of experimental data in peer-reviewed literature, the following table summarizes the fundamental molecular identifiers and computationally predicted physicochemical properties for 8-(3-Methoxyphenyl)-8-oxooctanoic acid. These predictions serve as a valuable starting point for experimental design.
| Property | Value | Source |
| IUPAC Name | 8-(3-methoxyphenyl)-8-oxooctanoic acid | BOC Sciences |
| CAS Number | 898765-63-4 | BOC Sciences |
| Molecular Formula | C₁₅H₂₀O₄ | BOC Sciences |
| Molecular Weight | 264.32 g/mol | BOC Sciences |
| InChI Key | RPLHPAWEMWYRNB-UHFFFAOYSA-N | BOC Sciences |
| Predicted pKa | 4.75 ± 0.10 (strongest acidic) | Chemicalize |
| Predicted logP | 2.85 | Chemicalize |
| Predicted Water Solubility | 0.13 g/L at 25°C | Chemicalize |
| Predicted Polar Surface Area | 63.6 Ų | PubChem |
| Predicted Hydrogen Bond Donors | 1 | PubChem |
| Predicted Hydrogen Bond Acceptors | 4 | PubChem |
| Predicted Rotatable Bond Count | 9 | PubChem |
Experimental Characterization: Protocols and Methodologies
The following section details robust, step-by-step protocols for the experimental determination of the key physicochemical properties of 8-(3-Methoxyphenyl)-8-oxooctanoic acid. These methods are designed to be self-validating and are grounded in established analytical principles.
Workflow for Physicochemical Characterization
The logical flow for a comprehensive characterization of a novel compound like 8-(3-Methoxyphenyl)-8-oxooctanoic acid is crucial for efficient and accurate data acquisition. The following diagram illustrates a recommended experimental workflow.
Caption: Experimental workflow for the synthesis and physicochemical characterization.
Determination of Melting Point
Rationale: The melting point is a fundamental physical property that provides an initial indication of purity. A sharp melting range is characteristic of a pure crystalline solid.
Protocol:
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Ensure the sample of 8-(3-Methoxyphenyl)-8-oxooctanoic acid is thoroughly dried to remove any residual solvent.
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Finely powder a small amount of the sample.
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Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in a calibrated melting point apparatus.
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Heat the sample at a rate of 10-15 °C/min until the temperature is approximately 15-20 °C below the expected melting point.
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Decrease the heating rate to 1-2 °C/min.
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Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.
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Repeat the measurement at least two more times and calculate the average melting point range.
Solubility Profile Determination
Rationale: Understanding the solubility of the compound in various solvents is crucial for designing reaction conditions, purification procedures, and formulation strategies.
Protocol:
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Prepare a series of test tubes, each containing 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane).
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To each test tube, add approximately 10 mg of 8-(3-Methoxyphenyl)-8-oxooctanoic acid.
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Vortex each tube vigorously for 1 minute.
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Allow the tubes to stand at room temperature for 10 minutes and visually inspect for any undissolved solid.
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Classify the solubility as:
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Soluble: No visible solid particles.
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Partially Soluble: Some solid remains, but a significant portion has dissolved.
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Insoluble: The majority of the solid remains undissolved.
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For aqueous solubility, also test in 5% w/v aqueous solutions of HCl and NaOH to assess the impact of pH on solubility. An increase in solubility in aqueous base is expected due to the deprotonation of the carboxylic acid.
Spectroscopic Analysis
Rationale: NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.
Protocol:
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¹H NMR:
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Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.
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Expected signals include aromatic protons (around 6.8-7.5 ppm), a singlet for the methoxy group protons (around 3.8 ppm), multiplets for the methylene protons of the octanoic acid chain, and a broad singlet for the carboxylic acid proton (typically >10 ppm).
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¹³C NMR:
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Prepare a more concentrated sample (20-50 mg) in the same deuterated solvent.
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Acquire the ¹³C NMR spectrum.
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Expected signals include those for the carbonyl carbons of the ketone and carboxylic acid (typically in the range of 170-200 ppm), aromatic carbons, the methoxy carbon (around 55 ppm), and the aliphatic carbons of the octanoic acid chain.
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Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Protocol:
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Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) IR spectrometer.
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Acquire the spectrum over the range of 4000-400 cm⁻¹.
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Expected Characteristic Absorptions:
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A broad O-H stretch from the carboxylic acid dimer, typically in the range of 3300-2500 cm⁻¹.
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A C=O stretch from the carboxylic acid, around 1710 cm⁻¹.
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A C=O stretch from the aromatic ketone, around 1680 cm⁻¹.
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C-H stretches from the aromatic ring and aliphatic chain.
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C-O stretches from the methoxy group and carboxylic acid.
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Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation.
Protocol:
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Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
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Infuse the solution into a mass spectrometer, such as an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a Time-of-Flight (TOF) or Quadrupole mass analyzer.
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Acquire the mass spectrum in both positive and negative ion modes.
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Expected Results:
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In negative ion mode, the deprotonated molecule [M-H]⁻ at an m/z corresponding to the molecular weight minus one proton.
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In positive ion mode, the protonated molecule [M+H]⁺ or adducts such as [M+Na]⁺.
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Fragmentation patterns can provide structural information, such as the loss of water or the cleavage of the aliphatic chain.
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Chromatographic Analysis
Rationale: HPLC is a powerful technique for separating and quantifying the components of a mixture, making it ideal for assessing the purity of the synthesized compound.
Protocol:
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Instrumentation: A standard HPLC system with a UV detector.
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Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase:
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Solvent A: 0.1% formic acid in water.
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Solvent B: Acetonitrile.
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Gradient Elution: A typical gradient would start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B to elute the compound. A starting point could be 60% A / 40% B, moving to 10% A / 90% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.
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Sample Preparation: Dissolve the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
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Analysis: Inject the sample and analyze the resulting chromatogram. Purity is determined by the area percentage of the main peak.
Determination of Acidity Constant (pKa)
Rationale: The pKa is a quantitative measure of the strength of an acid in solution. For a carboxylic acid, this is a critical parameter influencing its ionization state at different pH values.
Caption: Workflow for pKa determination by potentiometric titration.
Protocol (Potentiometric Titration):
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Accurately weigh a sample of 8-(3-Methoxyphenyl)-8-oxooctanoic acid and dissolve it in a suitable solvent mixture (e.g., 50:50 water/methanol) to ensure solubility.
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Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
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Immerse the calibrated pH electrode in the sample solution.
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Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
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Record the pH of the solution after each addition of the titrant.
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Continue the titration well past the equivalence point (the point of steepest pH change).
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Plot the pH versus the volume of NaOH added to generate a titration curve.
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The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Determination of the Partition Coefficient (logP)
Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is a critical parameter in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol (Shake-Flask Method):
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Prepare a stock solution of 8-(3-Methoxyphenyl)-8-oxooctanoic acid in n-octanol.
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Prepare a series of flasks containing a known volume of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) at a 1:1 volume ratio.
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Spike each flask with a known amount of the stock solution.
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Shake the flasks vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
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Centrifuge the flasks to ensure complete separation of the octanol and aqueous layers.
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Carefully remove a sample from both the n-octanol and the aqueous layers.
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Determine the concentration of the compound in each layer using a suitable analytical method, such as HPLC-UV.
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The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
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The logP is the base-10 logarithm of the partition coefficient.
Stability and Handling
Stability: While specific stability data for 8-(3-Methoxyphenyl)-8-oxooctanoic acid is not available, related keto-acids can be susceptible to degradation, particularly decarboxylation if there is a beta-keto group. For this gamma-keto acid, stability is expected to be higher. However, it is recommended to store the compound in a cool, dry, and dark place to minimize potential degradation. For long-term storage, refrigeration or freezing is advisable.
Handling: As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 8-(3-Methoxyphenyl)-8-oxooctanoic acid. Work should be conducted in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties of 8-(3-Methoxyphenyl)-8-oxooctanoic acid, combining predicted data with detailed, actionable protocols for experimental determination. By following the outlined methodologies, researchers can obtain reliable and accurate data, which is essential for advancing the scientific understanding and potential applications of this promising molecule. The integration of spectroscopic, chromatographic, and classical analytical techniques provides a robust framework for its complete characterization, ensuring a solid foundation for future research and development endeavors.
